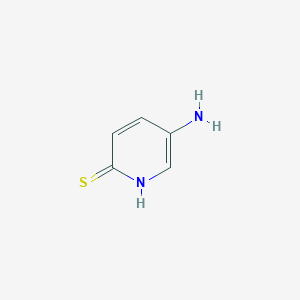

5-Aminopyridine-2-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

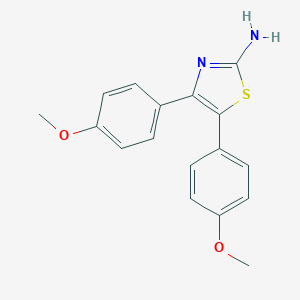

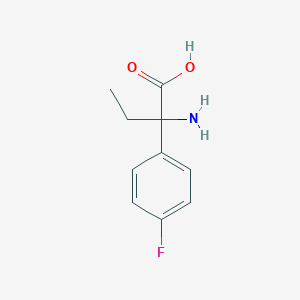

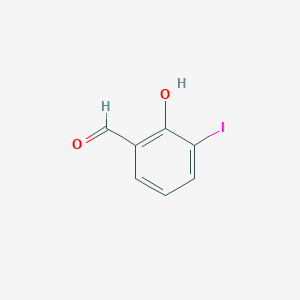

5-Aminopyridine-2-thiol is a chemical compound with the CAS Number: 27885-56-9 and a molecular weight of 126.18 . Its IUPAC name is 5-amino-2-pyridinethiol .

Molecular Structure Analysis

The molecular formula of 5-Aminopyridine-2-thiol is C5H6N2S . The Inchi Code is 1S/C5H6N2S/c6-4-1-2-5(8)7-3-4/h1-3H,6H2,(H,7,8) .Aplicaciones Científicas De Investigación

Bioactive Ligands and Chemosensors

Pyridine derivatives, including those with an amino group like 5-Aminopyridine-2-thiol, can undergo Schiff base condensation reactions to produce Schiff bases . These bases can act as flexible and multidentate bioactive ligands . They exhibit a range of bioactivities, including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity, etc . They are considered a versatile pharmacophore group .

In addition, several pyridine-based Schiff bases show strong binding abilities towards various cations and anions . They have unique photophysical properties and can be used in ion recognition . They are extensively used in the development of chemosensors for the qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .

Drug Designing and Development

Pyridine is a valuable nitrogen-based heterocyclic compound present in a large number of naturally occurring bioactive compounds . It is widely used in drug designing and development in pharmaceuticals . Pyridine derivatives, like 5-Aminopyridine-2-thiol, could potentially be used in similar applications.

Precursor to Agrochemicals and Chemical-based Industries

Pyridine and its derivatives are used as a precursor to agrochemicals and in chemical-based industries . Given the structural similarity, 5-Aminopyridine-2-thiol could potentially be used in similar applications.

Synthesis of Diverse Biological Molecules

2-Aminopyridine is known for the synthesis of diverse biological molecules . It is a simple, low molecular weight, and perfectly functionalized moiety . Many pharmaceutical companies aim to synthesize low-molecular-weight molecules for use as pharmacophores against various biological targets . 5-Aminopyridine-2-thiol, being a similar compound, could potentially be used in similar applications.

Anion Sensing Properties

Some Schiff bases prepared from pyridine derivatives have been tested for their anion sensing properties . They could selectively detect certain ions over other interfering anions . Given the structural similarity, 5-Aminopyridine-2-thiol could potentially be used in similar applications.

Mecanismo De Acción

Target of Action

5-Aminopyridine-2-thiol is a derivative of aminopyridines, which are known for their diverse biological activities . The primary targets of aminopyridines are various biological molecules, and they are used as pharmacophores against these targets . .

Mode of Action

Aminopyridines, in general, are known to interact with their targets, leading to changes in biological processes . They serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals .

Biochemical Pathways

Aminopyridines are known to affect various biochemical processes due to their interaction with different biological targets .

Pharmacokinetics

Aminopyridines are known to be readily absorbed through the skin and the gastrointestinal tract, and they are widely distributed in the body, including the brain .

Result of Action

Aminopyridines are known to be acutely toxic compounds, and part of this toxic response may be due to their ability to block k+ channels, causing, among other effects, convulsions or seizures .

Action Environment

Aminopyridines are known to be harmful to public health and the environment by destroying ozone in the upper atmosphere .

Propiedades

IUPAC Name |

5-amino-1H-pyridine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S/c6-4-1-2-5(8)7-3-4/h1-3H,6H2,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWJNUZWLWRDON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)NC=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminopyridine-2-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B112329.png)

![Pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B112336.png)

![1-Bicyclo[2.2.1]hept-2-ylethanamine](/img/structure/B112350.png)